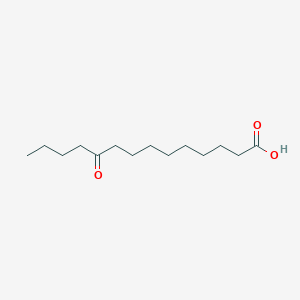

10-oxotetradecanoic acid

Description

Significance of Oxo-Fatty Acids as Specialized Lipid Mediators in Biological Systems

Oxo-fatty acids are a class of oxylipins, which are oxygenated derivatives of unsaturated fatty acids. portlandpress.com These molecules are crucial lipid mediators, often acting as local hormones with short half-lives to regulate biological processes in the tissues where they are produced. portlandpress.com The formation of oxylipins can occur through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic means. portlandpress.comlcms.cz

Oxo-fatty acids are key components of the specialized pro-resolving mediators (SPMs) family, which actively orchestrates the resolution of inflammation. wikipedia.org For instance, the conversion of pro-resolving mediators like resolvins into their oxo-metabolites (e.g., 17-oxo-RvD1) is a critical step in regulating their bioactivity and clearance. frontiersin.org While some oxo-metabolites are inactive, others retain biological function. frontiersin.org Similarly, metabolites of DHA and DPA, such as 13-oxo-DHA and 17-oxo-DHA, are known to possess anti-inflammatory activity by activating the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). wikipedia.org

More recently, a class of Saturated Oxo Fatty Acids (SOFAs) has been identified in human plasma through advanced lipidomic approaches. acs.org This discovery highlights that oxo-functionality is not limited to unsaturated fatty acid derivatives. Studies on these newly identified SOFAs have revealed potent biological activities, including the ability to inhibit the growth of human cancer cell lines, suggesting a role in protecting human health. acs.org

Overview of Functional Lipid Metabolism and Signaling Landscape

Lipid metabolism encompasses the synthesis (lipogenesis) and breakdown (lipolysis) of fats, which are fundamental for cellular function. alliedacademies.org Lipids serve three predominant roles: as components of cell membranes, as a dense form of energy storage, and as signaling molecules. nih.govalliedacademies.org The functional diversity of lipids is immense, with different classes playing specific roles. frontiersin.org Phospholipids and cholesterol are integral to membrane structure and fluidity, while triglycerides stored in adipose tissue are mobilized to meet energy demands. alliedacademies.orgfrontiersin.org

Beyond these core functions, lipids are critical players in cell signaling. frontiersin.org Fatty acids can be released from cellular stores and act as signals to control gene expression. sinobiological.com The metabolic pathways that synthesize and degrade lipids also produce crucial intermediates like diacylglycerol (DAG) and phosphatidic acid (PA), which can activate or inhibit major signaling pathways. sinobiological.com Bioactive lipids often exert their effects by binding to specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, initiating downstream cellular responses. nih.gov This intricate network of lipid-mediated signaling is vital for processes ranging from immune responses and metabolic regulation to cell-to-cell communication. nih.govnih.gov

Positioning of 10-Oxotetradecanoic Acid: A Case Study in Emerging Bioactive Lipid Research

This compound, also known as 10-keto myristic acid, is a long-chain fatty acid that belongs to the emerging class of SOFAs. hmdb.cazfin.org Its structure features a 14-carbon aliphatic chain with a ketone (oxo) group at the tenth carbon. lipidmaps.org While research on this specific molecule is not as extensive as for other lipids, it serves as an excellent example of a bioactive lipid being uncovered through dedicated biochemical investigation.

| Property | Value | Source |

|---|---|---|

| Synonyms | 10-Keto myristic acid, 10-Ketotetradecanoic acid | zfin.orglipidmaps.org |

| Molecular Formula | C14H26O3 | lipidmaps.org |

| Molecular Weight | 242.35 g/mol | nih.gov |

| Chemical Class | Long-chain fatty acid, Oxo fatty acid | hmdb.ca |

Research has identified this compound in various natural sources. It has been reported in plants such as Aloe ferox and Galeopsis bifida, as well as the red alga Gracilariopsis longissima. nih.gov A significant area of research has been its production through microbial bioconversion. Studies have shown that the bacterium Flavobacterium sp. DS5 can convert myristoleic acid (an unsaturated 14-carbon fatty acid) into this compound. nhri.org.tw This same microbial species also produces 10-ketopalmitic acid from palmitoleic acid, indicating a specific enzymatic capacity for hydrating unsaturated fatty acids at the 9,10-carbon position and subsequently oxidizing the C-10 hydroxyl group. nhri.org.tw

| Organism/System | Substrate | Product | Key Finding | Source |

|---|---|---|---|---|

| Flavobacterium sp. DS5 | Myristoleic acid | 10-keto myristic acid (this compound) and 10-hydroxymyristic acid | Demonstrates a microbial pathway for producing this compound from an unsaturated precursor. | nhri.org.tw |

| Staphylococcus sp. | Oleic acid | 10-ketostearic acid (10-oxooctadecanoic acid) | Highlights the capability of bacteria to produce C18 oxo-fatty acids, a related process. | researchgate.net |

The identification of this compound and its relatives in biological systems, coupled with the broader understanding of oxo-fatty acids as potent signaling molecules, positions it as a compound of significant interest in lipidomics. acs.org As a member of the SOFA class, it represents a frontier in bioactive lipid research, where the full scope of its biological functions and regulatory roles is yet to be fully elucidated.

Structure

3D Structure

Properties

Molecular Formula |

C14H26O3 |

|---|---|

Molecular Weight |

242.35 g/mol |

IUPAC Name |

10-oxotetradecanoic acid |

InChI |

InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |

InChI Key |

NAIILRVCADAQBB-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC(=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 10 Oxotetradecanoic Acid

Elucidation of Enzymatic Pathways for Keto-Fatty Acid Formation

The formation of a keto group at the C-10 position of a tetradecanoic acid backbone is a result of specific enzymatic reactions that modify a pre-existing fatty acid chain.

De novo fatty acid synthesis is a fundamental biochemical process that creates fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orgnih.gov This pathway, catalyzed by the multi-enzyme complex fatty acid synthase (FAS), primarily produces saturated fatty acids, with palmitic acid (a 16-carbon fatty acid) being a common product in many organisms. smpdb.cacutm.ac.inslideshare.net The process involves a repeating four-step cycle of condensation, reduction, dehydration, and another reduction, which elongates the acyl chain by two carbons in each cycle. smpdb.ca

Intermediates in this pathway, such as 3-oxoacyl-ACPs (e.g., 3-oxotetradecanoyl-ACP), do contain a keto group, but it is located at the C-3 position (the β-carbon) and is subsequently reduced during the synthesis of saturated fatty acids. smolecule.comhmdb.ca The standard de novo synthesis machinery does not produce fatty acids with an oxo group at the C-10 position. The formation of 10-oxotetradecanoic acid, therefore, relies on post-synthesis modification pathways rather than direct de novo production.

The most prominent pathway for the formation of 10-keto fatty acids involves the enzymatic modification of unsaturated fatty acid precursors. This process typically occurs in two steps: the hydration of a carbon-carbon double bond to form a hydroxyl group, followed by the oxidation of this alcohol to a ketone.

For the analogous compound 10-oxooctadecanoic acid, the precursor is oleic acid (cis-9-octadecenoic acid). smolecule.comresearchgate.net A hydratase enzyme adds water across the double bond at C-9, forming 10-hydroxyoctadecanoic acid. pnas.orgnih.gov Subsequently, a dehydrogenase oxidizes the hydroxyl group at the C-10 position to yield 10-oxooctadecanoic acid. pnas.orgnih.gov

By analogy, the formation of this compound would likely proceed from an unsaturated 14-carbon fatty acid precursor, such as cis-9-tetradecenoic acid (myristoleic acid). The pathway would involve:

Hydration: An oleate (B1233923) hydratase or a similar enzyme would hydrate (B1144303) the double bond at the C-9 position of myristoleic acid to form 10-hydroxytetradecanoic acid.

Dehydrogenation: An alcohol dehydrogenase would then oxidize the C-10 hydroxyl group to produce the final product, this compound.

Another potential, though less direct, oxidative route is ω-oxidation, which occurs in the endoplasmic reticulum and involves cytochrome P450 enzymes. smolecule.comnih.gov This pathway typically hydroxylates the terminal (ω) carbon of a fatty acid, which can then be further oxidized. While this has been shown to produce ω-1 keto acids (e.g., 13-oxotetradecanoic acid from myristic acid), the formation of a keto group at the C-10 position would require P450 enzymes with specificity for internal carbons. smolecule.com

The introduction of the keto group at the C-10 position is a two-enzyme process involving specific hydratases and dehydrogenases.

Fatty Acid Hydratases: These enzymes catalyze the addition of water to a carbon-carbon double bond of an unsaturated fatty acid, creating a hydroxylated fatty acid intermediate.

Oleate Hydratases (Ohys): These enzymes, requiring a FAD cofactor, specifically act on unsaturated fatty acids like oleic acid to produce 10-hydroxystearic acid. researchgate.net An oleate hydratase from Paracoccus aminophilus has been engineered to improve its catalytic efficiency and stability for this purpose. researchgate.net

CLA-HY: In Lactobacillus plantarum, an enzyme designated as CLA-HY (conjugated linoleic acid hydratase) is responsible for hydrating the double bond of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid. pnas.orgnih.gov This enzyme is a key component of the pathway converting polyunsaturated fatty acids into various metabolites.

Alcohol Dehydrogenases (ADHs) / Hydroxy Fatty Acid Dehydrogenases: These enzymes catalyze the oxidation of the hydroxyl group, formed by the hydratase, into a keto group.

CLA-DH: In Lactobacillus plantarum, the enzyme CLA-DH (hydroxy fatty acid dehydrogenase) carries out the dehydrogenation of the 10-hydroxy intermediate to form a 10-oxo fatty acid. pnas.orgnih.gov This reaction requires NAD+ as a cofactor. pnas.org

ADH from Micrococcus luteus: An alcohol dehydrogenase from this bacterium has been effectively used in multi-enzyme cascade reactions to convert 10-hydroxyoctadecanoic acid into 10-oxooctadecanoic acid. researchgate.netresearchgate.net

The combination of a hydratase and a dehydrogenase in a single microbial host or in a multi-enzyme cascade provides a complete biocatalytic route from an unsaturated fatty acid to a 10-keto fatty acid. researchgate.net

Microbial Production and Bioconversion Systems

Several microorganisms have been identified that can synthesize 10-oxo fatty acids, making them valuable for biotechnological production.

A range of bacteria and fungi are known to produce 10-oxo fatty acids, primarily through the bioconversion of unsaturated fatty acids. While many studies focus on the C18 analogue (10-oxooctadecanoic acid), the enzymatic machinery identified in these organisms suggests a similar capability for C14 substrates.

Identified Microorganisms in Keto-Fatty Acid Synthesis

| Microorganism | Type | Product(s) | Precursor(s) | Reference |

|---|---|---|---|---|

| Lactobacillus plantarum | Bacterium | 10-oxooctadecanoic acid, 10-hydroxyoctadecanoic acid | Linoleic Acid | pnas.org, nih.gov |

| Mycobacterium fortuitum | Bacterium | 10-oxooctadecanoic acid | Oleic Acid | smolecule.com |

| Nocardia aurantia | Bacterium | 10-oxooctadecanoic acid | Oleic Acid | smolecule.com |

| Pseudomonas sp. BZR 523-2 | Bacterium | 3-Oxotetradecanoic acid | Not Specified | nih.gov |

| Fusarium solani | Fungus | 10-oxooctadecanoic acid, 10-hydroxyoctadecanoic acid | Crude Glycerol (B35011) | researchgate.net |

Lactobacillus plantarum is a notable example, possessing the complete enzymatic pathway (CLA-HY and CLA-DH) to convert linoleic acid into intermediates like 10-hydroxy and 10-oxo fatty acids. pnas.orgnih.gov Similarly, the fungus Fusarium solani has been shown to accumulate 10-oxooctadecanoic acid when grown on crude glycerol. researchgate.net Certain Pseudomonas strains have also been identified as producers of keto-fatty acids, such as 3-oxotetradecanoic acid. nih.gov

To improve the microbial production of this compound, various metabolic engineering strategies can be employed to enhance pathway flux and increase final product titers. nih.gov

Overexpression of Key Biosynthetic Enzymes: Increasing the cellular levels of the rate-limiting enzymes, specifically the fatty acid hydratase and the alcohol dehydrogenase, is a primary strategy. This can be achieved by introducing strong, inducible promoters to control the expression of the corresponding genes. researchgate.net

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways can be knocked out. This includes deleting genes involved in β-oxidation (e.g., fadR, fadA), which degrades fatty acids, and pathways that drain key precursors, such as those for mixed-acid fermentation (e.g., adhE, pta). nih.govnih.govplos.org

Increasing Precursor Availability: Engineering central carbon metabolism can boost the supply of precursors for fatty acid synthesis, namely acetyl-CoA and the reducing equivalent NADPH. plos.orgmdpi.com This can involve inactivating pathways that consume acetyl-CoA, such as ethanol (B145695) formation, or modifying respiratory chain components to increase the NADPH pool. plos.orgmdpi.com

Whole-Cell Biocatalysis: Utilizing whole microbial cells that express the necessary enzymes as biocatalysts for the conversion of externally supplied precursors (like myristoleic acid) is an effective approach. This strategy has been successfully used in multi-step cascade reactions to produce long-chain aliphatic compounds. researchgate.net

Protein and Enzyme Engineering: The performance of key enzymes can be improved through directed evolution or rational design. For instance, an oleate hydratase was engineered for significantly improved catalytic efficiency and thermostability, leading to higher space-time yields in a cascade reaction to produce 10-oxostearic acid. researchgate.net

By combining these strategies, it is possible to design robust microbial cell factories optimized for the high-level production of this compound from renewable feedstocks. nih.gov

Endogenous Presence and Formation in Eukaryotic Organisms

The formation and metabolic role of this compound and related oxo fatty acids are areas of growing scientific interest. These molecules are part of a larger class of oxidized lipids known as oxylipins, which are involved in a variety of signaling pathways. Their presence in eukaryotic organisms can be a result of endogenous metabolic pathways, biotransformation by commensal microbes, or from exogenous sources.

Direct research on the metabolic fluxes and specific intermediate roles of this compound in mammalian systems is limited. However, studies on related oxo fatty acids provide insight into the potential pathways involved.

Fatty acid biosynthesis and degradation are fundamental metabolic processes. In humans, fatty acid synthesis primarily occurs in the liver and adipose tissue and involves intermediates such as oxo fatty acids. hmdb.ca For instance, 3-oxotetradecanoic acid is a known intermediate in the canonical fatty acid biosynthesis pathway, formed from malonic acid through the action of several enzymes, including fatty acid synthase. hmdb.ca This pathway is crucial for producing longer-chain fatty acids. While distinct from the 10-oxo isomer, the established role of 3-oxotetradecanoic acid highlights that oxo-derivatives are key functional intermediates in mammalian lipid metabolism.

Metabolomic studies have identified various oxo fatty acids in mammalian tissues and fluids, suggesting their involvement in systemic metabolism. For example, metabolomic profiling in healthy individuals revealed that plasma levels of 3-oxotetradecanoic acid were altered following the consumption of macronutrients, particularly lipids and glucose. mdpi.com Specifically, after lipid intake, the plasma concentration of 3-oxotetradecanoic acid began to decrease, reaching its lowest point after two hours, which suggests a relatively slow metabolic turnover compared to metabolites associated with glucose intake. mdpi.com Furthermore, compounds like 3-oxotetradecanoic acid have been identified as part of a profile of fatty acyls involved in inflammatory responses. researchgate.net

Table 1: Related Oxo Fatty Acids in Mammalian Metabolism

In plants, a diverse array of oxidized fatty acids, known as oxylipins, are synthesized through several enzymatic pathways. aocs.orgnih.gov These compounds act as signaling molecules in development and defense against stress. nih.govmdpi.com The primary route for oxylipin biosynthesis is the lipoxygenase (LOX) pathway, which starts with the oxidation of polyunsaturated fatty acids like linoleic and linolenic acid. researchgate.net

The LOX pathway generates fatty acid hydroperoxides, which are then converted into various products by enzymes such as allene (B1206475) oxide synthase, hydroperoxide lyase, and peroxygenase. mdpi.com While direct evidence for the specific enzymatic synthesis of this compound is scarce, related compounds are known to be formed. For example, 10-hydroperoxyoctadec-cis-11-enoic acid can undergo dehydration and spontaneous hydrolysis to form 10-hydroxy-11-oxooctadecanoic acid. researchgate.net Additionally, the cleavage of fatty acid hydroperoxides by hydroperoxide lyase can result in the formation of oxoacid fragments, including C10 oxoacids. researchgate.net

The presence of various oxo fatty acids has been documented in different plant species. For instance, the C18 analogue, 10-oxooctadecanoic acid, has been identified in Aloe ferox, Galeopsis bifida, and Gracilariopsis longissima. nih.govsmolecule.com Other related compounds, such as 12-oxophytodienoic acid, are well-known precursors to the plant hormone jasmonic acid and are involved in stress signaling in plants like the tomato (Lycopersicon esculentum). nih.gov The accumulation of these organic acids often occurs in the plant vacuole, a process regulated by a complex network of transporters and transcription factors. nih.gov

Table 2: Occurrence of Related Oxo Fatty Acids in Plants

The gut microbiota plays a crucial role in metabolizing dietary components that are otherwise indigestible by the host, leading to the production of a vast array of metabolites. mdpi.com Among these are various oxidized fatty acids derived from the biotransformation of dietary lipids. nih.gov Exogenous sources, primarily the diet, provide the necessary precursors for microbial fatty acid metabolism. researchgate.netnih.gov

Research has firmly established that gut bacteria, particularly species of Lactobacillus, are capable of converting polyunsaturated fatty acids from the diet into hydroxylated and oxidized intermediates. pnas.orgnih.gov The bacterium Lactobacillus plantarum, for example, possesses a multi-enzyme pathway that can saturate polyunsaturated fatty acids, generating a series of intermediates including oxo fatty acids. pnas.orgresearchgate.net This metabolic capability is not present in mammals, making it a unique contribution of the gut microbiome to the host's metabolome. researchgate.net

A key pathway involves the conversion of linoleic acid (a C18 fatty acid) into various metabolites. This process, mediated by a suite of enzymes in L. plantarum, produces intermediates such as 10-hydroxy-cis-12-octadecenoic acid, 10-hydroxyoctadecanoic acid, and ultimately 10-oxooctadecanoic acid. pnas.orgnih.gov Studies comparing specific pathogen-free (SPF) mice with germ-free mice have demonstrated that the levels of these hydroxy and oxo fatty acids are significantly higher in SPF mice, confirming their microbial origin. pnas.org For instance, 10-oxooctadecanoic acid was detected in the colon, small intestine, and plasma of SPF mice, indicating its production in the gut and subsequent absorption into host circulation. pnas.org

While these studies have focused on C18 fatty acids due to their abundance in many diets, it is plausible that similar biotransformation pathways exist for other dietary fatty acids, including the C14 myristoleic acid, which could potentially be converted to this compound by the same microbial enzymatic machinery. These microbially-produced oxo fatty acids are not merely metabolic byproducts; they have been shown to possess biological activity, such as modulating host immune responses and energy metabolism. frontiersin.orgnih.gov

Table 3: Microbial Biotransformation of Fatty Acids

Molecular Mechanisms and Biological Functions of 10 Oxotetradecanoic Acid

Receptor-Mediated Signaling Pathways

Free fatty acids (FFAs) are now understood to be more than just nutritional components; they function as signaling molecules that activate a specific family of G-protein coupled receptors (GPCRs), thereby regulating a host of physiological processes. nih.gov Among these, Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120) are key sensors for medium and long-chain fatty acids. nih.gov These receptors are considered significant therapeutic targets for metabolic disorders like type 2 diabetes. nih.govnih.gov

FFAR4/GPR120, encoded by the FFAR4 gene on chromosome 10, is activated by saturated and unsaturated long-chain fatty acids. wikipedia.orgmdpi.com Upon activation by agonists, FFAR4 can engage multiple signaling pathways. A primary pathway involves coupling to Gq/G11 proteins, leading to an elevation of intracellular calcium concentrations ([Ca2+]). nih.govnih.gov This mechanism is central to many of the receptor's physiological effects, such as the secretion of gastrointestinal hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin. mdpi.comnih.gov Additionally, FFAR4 signaling can occur through the recruitment of the scaffold protein β-arrestin-2, which mediates anti-inflammatory effects. researchgate.net

While direct studies on 10-oxotetradecanoic acid are limited, the established role of FFAR1 and FFAR4/GPR120 as receptors for long-chain fatty acids suggests a potential interaction. nih.govmdpi.com Oxo-fatty acids, as derivatives of fatty acids, may modulate these receptors, influencing metabolic and inflammatory signaling pathways. For instance, FFAR1 activation in pancreatic β-cells is known to facilitate glucose-stimulated insulin (B600854) secretion, while GPR120 activation in the intestine regulates GLP-1 secretion and enhances insulin sensitivity in macrophages. nih.gov

Table 1: Overview of Key G-Protein Coupled Receptors for Fatty Acids

| Receptor | Alternative Name | Primary Ligands | Key Signaling Pathway | Physiological Roles |

|---|---|---|---|---|

| FFAR1 | GPR40 | Medium & Long-Chain FFAs | Gq/G11 → ↑[Ca2+] | Glucose-stimulated insulin secretion nih.gov |

| FFAR4 | GPR120, O3FAR1 | Long-Chain FFAs (Saturated & Unsaturated) | Gq/G11 → ↑[Ca2+]; β-arrestin-2 recruitment | GLP-1 secretion, Anti-inflammatory effects, Insulin sensitization nih.govmdpi.comresearchgate.net |

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear receptors that play a central role in regulating energy homeostasis and inflammation. nih.govnih.gov The PPAR family includes three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov Fatty acids and their derivatives are known natural ligands for PPARs. nih.gov PPARγ, in particular, modulates fatty acid storage and glucose metabolism. nih.gov

Upon activation by a ligand, such as a fatty acid, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This mechanism links dietary lipids to the control of gene expression.

There is significant crosstalk between the PPARγ and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are both crucial for cellular defense against oxidative stress. nih.gov Evidence suggests a positive feedback loop between them. nih.gov Activation of PPARγ can induce the transcription of Nrf2-regulated antioxidant genes, such as heme oxygenase-1 (HO-1). nih.gov Conversely, Nrf2 activation can lead to an increase in PPARγ expression, enhancing the cellular response to oxidative challenges. nih.gov Given that oxo-fatty acids are products of lipid oxidation, they may act as signaling molecules within this network, potentially serving as ligands for PPARγ and initiating the coordinated activation of these protective pathways.

Table 2: Key Nuclear Receptors and Transcription Factors Modulated by Fatty Acids

| Receptor/Factor | Full Name | General Function | Interaction with Fatty Acids | Crosstalk |

|---|---|---|---|---|

| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma | Regulation of energy homeostasis, adipogenesis, inflammation nih.govnih.gov | Activated by fatty acid ligands, leading to gene transcription regulation nih.gov | Induces Nrf2-regulated antioxidant genes nih.gov |

| NRF2 | Nuclear Factor Erythroid 2-Related Factor 2 | Master regulator of the antioxidant response nih.gov | Indirectly activated by lipid peroxidation products researchgate.net | Positively regulates PPARγ expression nih.gov |

Transient Receptor Potential (TRP) channels are a diverse family of cation channels that function as cellular sensors for a wide range of physical and chemical stimuli. alfa-chemistry.comfrontiersin.org Several TRP channels are known to be modulated by lipids and their metabolites. nih.govfrontiersin.org

Specifically, Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, can be activated by various endogenous lipids. nih.govfrontiersin.org While direct activation by this compound has not been detailed, a closely related oxo-fatty acid, 10-oxo-12(Z)-octadecenoic acid—a metabolite of linoleic acid produced by gut bacteria—has been shown to enhance energy metabolism through the activation of TRPV1. researchgate.net This suggests that oxo-fatty acids as a class may represent potential endogenous ligands for TRP channels.

Other TRP channels are also sensitive to lipid-derived molecules. For example, TRPA1 can be activated by fatty aldehydes like 4-oxononenal (4-ONE) and 4-hydroxynonenal (B163490) (4-HNE), which are generated during oxidative stress from the degradation of polyunsaturated fatty acids. nih.gov The activation of these channels by lipid metabolites plays a crucial role in sensory signaling, including thermosensation and pain transduction. nih.govresearchgate.netnih.gov

Enzymatic Regulation and Activity Modulation

Oxo-fatty acids, characterized by their electrophilic nature, have the potential to react with nucleophilic amino acid residues in proteins, including enzymes, thereby altering their function. acs.org This reactivity can lead to either inhibition or activation of enzymatic processes. For example, 11-oxoeicosatetraenoic acid, an oxidized metabolite of 11-HETE, has been observed to have antiproliferative effects, which may be linked to its interaction with cellular enzymes. acs.org

The study of enzyme inhibition is a cornerstone of drug development, with many drugs acting as inhibitors of key enzymes like monoamine oxidases or cholinesterases. nih.gov While specific inhibitory constants (Ki) or activation data for this compound are not widely documented in the available literature, the chemical properties of oxo-fatty acids suggest they could act as modulators. For instance, long-chain fatty acyl-CoAs are known to bind to and regulate enzymes involved in core metabolic pathways, such as citrate (B86180) synthase in the citric acid cycle. nih.gov This indicates that fatty acid derivatives, including oxo-forms, could exert direct regulatory effects on various enzymes.

Dietary fatty acids and their metabolites have a profound impact on the enzymes and pathways that govern lipid metabolism. mdpi.comwikipedia.org These processes include fatty acid synthesis, β-oxidation, and the formation of complex lipids. wikipedia.orgd-nb.info The regulation of these pathways is critical for maintaining energy homeostasis.

Furthermore, gut microbiota can metabolize dietary fatty acids, producing various metabolites, including hydroxylated and oxo-fatty acids. gerli.comocl-journal.org These metabolites can then influence host metabolism. The production of specific oxo-fatty acids by gut bacteria highlights a potential mechanism by which the interplay between diet, microbiota, and host enzyme systems can regulate metabolic health. researchgate.netocl-journal.org

Interspecies Communication and Ecological Roles (e.g., Plant-Microbe, Host-Microbiota Interactions)

Fatty acid derivatives serve as a chemical language for communication between different organisms, playing vital roles in ecological interactions. This includes mediating relationships between plants and microbes as well as between a host and its resident gut microbiota.

In the context of plant biology, oxidized fatty acids, known as oxylipins, are central to defense mechanisms against pathogens and pests. These molecules can have direct antimicrobial effects and also stimulate the plant's own defense gene expression. Research has identified the presence of 3-oxotetradecanoic acid in the plant Arabidopsis thaliana, suggesting a potential role in plant physiology or defense, though its specific function has not been detailed. Fungal oxylipins have also been shown to influence the expression of plant genes, indicating a complex, bidirectional communication between plants and fungi mediated by these molecules.

The interaction between a host and its gut microbiota is profoundly influenced by fatty acid metabolism. The gut microbiome can modify dietary fatty acids, producing metabolites that signal back to the host. For example, lactic acid bacteria in the gut can produce 10-oxo-12(Z)-octadecenoic acid from linoleic acid, and this metabolite then enhances the host's energy metabolism. This demonstrates a clear role for an oxo-fatty acid in host-microbiota communication, impacting host physiology. Short-chain fatty acids produced by microbial fermentation in the gut are well-known mediators of the microbiota's effect on host immune function and inflammation. These interactions are crucial for maintaining a healthy symbiotic relationship. Given that gut microbes can produce a wide array of fatty acid metabolites, it is plausible that this compound could be involved in the intricate chemical crosstalk occurring at the host-microbiota interface.

Advanced Analytical Methodologies for 10 Oxotetradecanoic Acid Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is a fundamental tool in the analysis of 10-oxotetradecanoic acid, enabling its separation from other related compounds. The choice of technique depends on the specific research question, whether it involves profiling in a metabolomics study, precise quantification, or isolation for further analysis.

Gas Chromatography (GC-MS, GC-FID) for Metabolomic Profiling and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For GC analysis, fatty acids are typically derivatized to increase their volatility, often as methyl esters or pentafluorobenzyl (PFB) esters. nih.govescholarship.org Negative chemical ionization GC-MS is a particularly sensitive method for the quantitative analysis of fatty acids. escholarship.org The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for confident identification. For instance, the mass spectrum of the methyl ester of a related oxo-octadecanoic acid has been documented, providing a reference for identification. researchgate.net Gas chromatography with flame ionization detection (GC-FID) can also be used for quantification, although it does not provide the same level of structural information as GC-MS. hplc.eu

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Zebron ZB-1 (100% dimethylpolysiloxane) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Ionization Mode | Negative Ion Chemical Ionization |

| Derivatization Agent | Pentafluorobenzyl bromide |

Specialized Chromatographic Modes: Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis

Ion exclusion chromatography and ion exchange chromatography are specialized techniques particularly suited for the separation of organic acids. mz-at.de These methods separate molecules based on their charge and size. For a compound like this compound, which possesses a carboxylic acid group, these techniques can offer an alternative separation mechanism to reversed-phase chromatography, potentially resolving it from other isomeric or closely related organic acids.

Spectroscopic Methods for Structural Elucidation and Isomer Differentiation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. aocs.org

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons adjacent to the carbonyl group and the carboxylic acid group. foodb.camagritek.comresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. aocs.orgoregonstate.edu The spectrum of this compound would exhibit a distinct signal for the carbonyl carbon at a characteristic downfield chemical shift, as well as a signal for the carboxylic acid carbon, allowing for unambiguous confirmation of the oxo and carboxylic acid functionalities. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Oxo Fatty Acids

| Carbon Position | Typical Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | >200 |

| COOH (Carboxylic Acid) | 165-190 |

| CH₂ adjacent to C=O | 40-55 |

| CH₂ adjacent to COOH | 30-40 |

| Aliphatic CH₂ | 20-35 |

| Terminal CH₃ | ~14 |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS Approaches (MS/MS, IT-TOF)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govpioneerpublisher.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum. core.ac.uk This fragmentation pattern is highly specific to the structure of the molecule and is invaluable for identifying isomers. For oxo fatty acids, charge-remote fragmentations induced by high-energy collisional activation can reveal the position of the oxo group along the fatty acid chain. core.ac.uk The resulting spectrum shows a characteristic gap corresponding to the location of the carbonyl group. core.ac.uk Advanced techniques like Ion Trap-Time of Flight (IT-TOF) and Electron Activated Dissociation (EAD) can provide even more detailed structural information, aiding in the differentiation of positional isomers that may be difficult to separate chromatographically. sciex.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 10-oxooctadecanoic acid |

| 12-oxooctadecanoic acid |

| 13-oxooctadecanoic acid |

| 13-oxotetracosanoate |

| 2-oxotetradecanoate |

| 7-oxotetracosanoate |

| 9-oxooctadecanoic acid |

| 9-oxoundecanoate |

| Linoleic acid |

| Linolenic acid |

| Oleic acid |

| Palmitic acid |

| Ricinoleic acid |

| Stearic acid |

Optimized Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate analysis of this compound from intricate biological samples necessitates meticulous sample preparation to isolate the target analyte from interfering substances. Furthermore, derivatization is often employed to enhance its physicochemical properties for improved detection and separation during chromatographic analysis.

Efficient Extraction Protocols from Diverse Biological Samples (e.g., Microbial Cultures, Plant Tissues, Animal Plasma)

The choice of an effective extraction protocol for this compound is contingent upon the specific characteristics of the biological matrix. The primary objective is to maximize the recovery of the analyte while minimizing the co-extraction of contaminants that could interfere with subsequent analysis.

Microbial Cultures: For microbial cultures, a common approach involves the separation of the microbial cells from the culture medium via centrifugation. The extraction of this compound can then be performed on both the supernatant and the cell pellet. A liquid-liquid extraction (LLE) using a solvent system tailored to the polarity of this compound is often effective. Hydrophobic deep eutectic solvents (DES) have also been explored for the extraction of various fermentation products and may offer a "green" alternative for extracting oxo-fatty acids. mdpi.com

Plant Tissues: In the case of plant tissues, the initial step typically involves homogenization or grinding of the tissue to disrupt the cell walls and facilitate solvent penetration. A subsequent extraction with an acidic solvent mixture is often employed. For instance, a method involving hydrochloric acid has been used for the extraction of oxalic acid from plant leaves, and a similar principle could be adapted for this compound. scielo.org.co The temperature of the extraction can be a critical parameter, with elevated temperatures often increasing extraction efficiency by reducing solvent viscosity and enhancing molecular diffusion. scielo.org.co

Animal Plasma: The extraction of fatty acids from animal plasma is well-established, with methods like the Folch, Lees, and Stanley procedure being widely used. researchgate.net This method utilizes a chloroform-methanol mixture to efficiently extract total lipids, including this compound, from the plasma. researchgate.net Variations of this method, some employing microwave assistance, have been developed to expedite the extraction process. researchgate.net It is crucial to select a method that ensures high recovery of the target analyte. researchgate.net

A comparative overview of general extraction approaches applicable to this compound is presented in the table below.

| Biological Matrix | Extraction Technique | Key Considerations |

| Microbial Cultures | Liquid-Liquid Extraction (LLE) | Optimization of solvent system based on polarity. |

| Use of Deep Eutectic Solvents (DES) | A more environmentally friendly option. mdpi.com | |

| Plant Tissues | Acidic Solvent Extraction | Homogenization is crucial for efficient extraction. scielo.org.co |

| Temperature Optimization | Higher temperatures can improve extraction efficiency. scielo.org.co | |

| Animal Plasma | Folch, Lees, and Stanley Method | A robust and widely used method for lipid extraction. researchgate.net |

| Microwave-Assisted Extraction | Can reduce extraction time. researchgate.net |

Derivatization Techniques (e.g., Fatty Acid Methyl Esterification) for Enhanced Detection and Separation

Derivatization is a chemical modification process employed to convert an analyte into a product with properties that are more suitable for a specific analytical technique. For this compound, derivatization is often necessary to improve its volatility for gas chromatography (GC) or to enhance its ionization efficiency for mass spectrometry (MS).

Fatty Acid Methyl Esterification (FAME): A prevalent derivatization technique for fatty acids, including this compound, is the conversion to their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This process, also known as methylation, reduces the polarity of the carboxylic acid group, thereby increasing the volatility of the compound for GC analysis. sigmaaldrich.com Common reagents used for acid-catalyzed esterification include hydrochloric acid (HCl) in methanol, sulfuric acid (H2SO4) in methanol, and boron trifluoride (BF3) in methanol. nih.govnih.gov The reaction with BF3 is often favored due to its relatively short reaction time and moderate temperature requirements, which helps to preserve the integrity of unsaturated fatty acids. nih.gov Base-catalyzed transesterification using reagents like sodium methoxide (B1231860) can also be employed, particularly for lipids like triacylglycerols. aocs.org

The general steps for a typical FAME derivatization procedure are outlined below:

| Step | Description |

| 1. Sample Preparation | The extracted lipid sample is dried and may be dissolved in a suitable solvent. |

| 2. Addition of Reagent | A methylating agent, such as BF3-methanol or HCl-methanol, is added to the sample. sigmaaldrich.comnih.gov |

| 3. Heating | The reaction mixture is heated to facilitate the esterification process. |

| 4. Extraction of FAMEs | After cooling, water and a nonpolar solvent (e.g., hexane) are added to extract the FAMEs. sigmaaldrich.com |

| 5. Analysis | The organic layer containing the FAMEs is collected and analyzed by GC or GC-MS. |

Other Derivatization Strategies: Beyond FAME, other derivatization approaches can be utilized, especially for liquid chromatography-mass spectrometry (LC-MS) analysis. Reagents such as 9-Anthryldiazomethane (ADAM) can be used for pre-column derivatization to yield highly fluorescent derivatives, enabling sensitive detection. jasco-global.com Other reagents, like 2-picolylamine, can react with carboxylic acids to form derivatives that are highly responsive in electrospray ionization-mass spectrometry (ESI-MS) in the positive-ion mode, leading to significantly increased detection sensitivity. Derivatization can also be designed to introduce a specific chemical tag that facilitates selective detection or allows for isotopic labeling for quantitative studies. nih.govnih.gov

Synthetic Approaches and Chemoenzymatic Production of 10 Oxotetradecanoic Acid

Chemical Synthesis Routes for Research Standards and Analogs

Chemical synthesis offers versatile pathways to produce oxo-fatty acids, allowing for the creation of specific analogs and standards necessary for research. These methods focus on the precise introduction of the keto group and, when required, control of stereochemistry.

The primary challenge in synthesizing a specific oxo-fatty acid like 10-oxotetradecanoic acid is the regioselective introduction of the carbonyl group along the aliphatic chain. Several established organic chemistry reactions can be adapted for this purpose.

One common strategy involves the oxidation of a corresponding secondary alcohol. For the synthesis of this compound, this would require 10-hydroxytetradecanoic acid as a precursor. The oxidation of the hydroxyl group to a ketone can be achieved using various oxidizing agents.

Another powerful method is the Wacker oxidation, which directly converts a terminal or internal alkene to a ketone. nih.gov For instance, a precursor containing a double bond at C-9 or C-10 of the tetradecanoic acid backbone could be selectively oxidized to yield the 10-keto derivative. The ozonolysis of larger unsaturated fatty acids, an established industrial process, can yield aldehyde and carboxylic acid fragments that serve as building blocks for subsequent synthesis. nih.gov

The β-oxidation pathway in mitochondria provides a biological blueprint for keto acid formation, where a hydroxyl group at the β-carbon (C-3) is oxidized to a ketone before thiolytic cleavage. jackwestin.comlibretexts.org While this natural process occurs at the C-3 position, the chemical principle of oxidizing a hydroxyacyl intermediate is a cornerstone of synthetic strategies targeting other positions. nih.gov

| Synthetic Strategy | Precursor Requirement | Key Transformation | Typical Reagents |

| Alcohol Oxidation | 10-Hydroxytetradecanoic acid | Oxidation of secondary alcohol | CrO₃, Pyridinium chlorochromate (PCC) |

| Wacker Oxidation | Tetradec-9-enoic acid | Oxidation of alkene | PdCl₂/CuCl₂, O₂ |

| Ozonolysis-based | Longer unsaturated fatty acid (e.g., Oleic acid) | Oxidative cleavage of C=C bond | O₃, followed by reductive or oxidative workup |

This table provides an overview of selected chemical strategies for introducing a keto functionality.

While this compound itself is achiral, many related oxo-fatty acids possess chiral centers, necessitating enantioselective synthesis to produce specific stereoisomers. Significant progress has been made in asymmetric synthesis, allowing for high control over the stereochemical outcome. nih.gov

One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This method has been studied for the stereoselective reduction of β,γ-unsaturated α-oxo esters. acs.org Although this involves reduction, the principles of using auxiliaries like (-)-8-phenylmenthol (B56881) can be applied to other transformations. acs.org

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst creates a large quantity of an enantioenriched product. For example, chiral diamines have been used to catalyze asymmetric aldol (B89426) reactions between α,β-unsaturated keto esters and ketones with excellent yields and enantioselectivities. nih.gov Furthermore, ruthenium-catalyzed dynamic kinetic resolution via asymmetric transfer hydrogenation has proven effective for the stereoselective reduction of β-substituted-α-keto esters, providing access to enantioenriched anti-α-hydroxy-β-amino acid derivatives. nih.gov These methodologies, while not directly producing this compound, are foundational for creating a wide range of chiral oxo-fatty acid analogs for structure-activity relationship studies.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes that minimize waste and avoid hazardous reagents. mdpi.comtroindia.in These approaches often involve catalysis, use of renewable feedstocks, and alternative energy sources like light. rsc.orgmdpi.com

Photochemical reactions offer a green alternative for C-C bond formation and functionalization. researchgate.net Photochemical hydroacylation, for example, involves the light-mediated addition of an aldehyde across a C=C double bond. This could potentially be applied to the synthesis of oxo-fatty acids by reacting an alkene-bearing fatty acid with an aldehyde, or vice versa, to construct the keto-functionalized carbon skeleton.

Another area of interest is the use of light-activated enzymes. The fatty acid photodecarboxylase (FAP) from Chlorella variabilis uses blue light to catalyze the decarboxylation of fatty acids to produce alkanes. nih.govohiolink.edu While this specific enzyme catalyzes a decarboxylation rather than an oxidation, its discovery highlights the potential for harnessing light energy to drive enzymatic transformations on fatty acid substrates, which could be engineered for oxidation reactions in the future. nih.govnih.gov Biocatalysis itself is a central pillar of green chemistry, offering high selectivity under mild reaction conditions, as discussed in the following section. wur.nl

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled specificity. Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to create efficient and selective production pathways.

Enzymes are highly effective tools for the regioselective and stereoselective functionalization of fatty acids under mild conditions. wur.nlmdpi.commdpi.com A direct and efficient route to produce hydroxy fatty acids, which are precursors to oxo-fatty acids, is through the enzymatic hydration of unsaturated fatty acids.

For example, the probiotic bacterium Lactobacillus rhamnosus can be used as a whole-cell biocatalyst for the hydration of oleic acid, which proceeds with high regioselectivity to form 10-hydroxystearic acid. mdpi.com This 10-hydroxy fatty acid can then be oxidized to the target 10-oxo-fatty acid using a secondary alcohol dehydrogenase. This two-step enzymatic process ensures the keto functionality is introduced exclusively at the C-10 position.

Enzyme cascades can be designed to perform multiple reaction steps in a single pot. A three-step, one-pot multienzyme cascade was developed for the asymmetric synthesis of D-amino acids from fatty acids, which involved the regioselective oxyfunctionalization of the fatty acid into a prochiral α-ketoacid. rsc.org Such cascade systems demonstrate the potential for creating complex molecules from simple fatty acid precursors with high precision.

| Enzyme Class | Reaction | Substrate Example | Product Example | Selectivity Advantage |

| Fatty Acid Hydratase | Hydration of C=C bond | Oleic Acid | 10-Hydroxystearic acid | High Regioselectivity (C-10) wur.nlmdpi.com |

| Alcohol Dehydrogenase | Oxidation of hydroxyl group | 10-Hydroxystearic acid | 10-Oxostearic acid | High Stereoselectivity mdpi.com |

| Lipoxygenase | Dioxygenation of C=C bond | Linoleic Acid | Hydroperoxy fatty acid | High Regioselectivity wur.nl |

| P450 Peroxygenase | Oxyfunctionalization | C₆-C₁₀ Fatty Acids | α-Ketoacids | High Regioselectivity rsc.org |

This table illustrates the application of different enzyme classes for the selective functionalization of fatty acids.

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps to construct complex molecules that are difficult to produce by either method alone. researchgate.netbiorxiv.org This integrated approach is particularly valuable in lipid synthesis, where the creation of diverse structures is often required. nih.govnih.gov

A common chemoenzymatic strategy involves using a chemically synthesized, functionalized fatty acid—such as this compound—and incorporating it into a complex lipid backbone using an enzyme. For instance, a lipase (B570770) could be used to catalyze the esterification of this compound to a specific position on a glycerol (B35011) or lysophospholipid molecule. Lipases are widely used for acyl group modification in the enzymatic preparation of structured phospholipids. nih.gov

An alternative approach involves using an enzyme to generate a chiral intermediate, which is then elaborated upon using chemical methods. For example, a lipase-mediated hydrolysis was employed to selectively yield nitro-fatty acids under mild conditions, avoiding side reactions that occurred under purely chemical conditions. nih.gov This highlights how enzymes can be integrated to overcome specific challenges within a larger synthetic route, leading to efficient and clean production of complex lipids. researchgate.netresearchgate.net

Ecological and Environmental Dimensions of 10 Oxotetradecanoic Acid

Occurrence and Distribution in Diverse Ecosystems (e.g., Marine Biota, Soil)

Direct detection and quantification of 10-oxotetradecanoic acid in various ecosystems are not extensively documented in current scientific literature. However, its precursor, tetradecanoic acid (commonly known as myristic acid), is widespread in nature. Myristic acid is found in a variety of organisms, including as a minor component in many animal fats and in the rhizomes of plants like those of the Iris genus. wikipedia.org It is also a known metabolite in algae and Daphnia magna. nih.gov

The formation of oxo fatty acids often results from microbial oxidation of parent fatty acids. For instance, various bacteria and fungi are capable of oxidizing oleic acid to 10-oxo-octadecanoic acid. nih.gov This suggests that microbial communities in soil and marine environments could potentially produce this compound from myristic acid. The presence of other isomers, such as 3-oxotetradecanoic acid in Arabidopsis thaliana and 4-oxotetradecanoic acid, further indicates that the metabolic pathways for producing oxo-tetradecanoic acids exist in the biosphere. nih.govnih.gov

Table 1: Documented and Potential Occurrence of Tetradecanoic Acid and its Oxo Derivatives

| Compound | Documented Occurrence | Potential Ecosystem Distribution |

| Tetradecanoic Acid (Myristic Acid) | Animal fats, milk fat, nutmeg, palm kernel oil, coconut oil, spermaceti, Iris rhizomes, algae, Daphnia magna. wikipedia.orgnih.gov | Ubiquitous in terrestrial and marine environments due to its presence in a wide range of organisms. |

| This compound | Not widely documented in environmental samples. | Potentially in soil and marine sediments where microbial activity is high and myristic acid is available as a substrate. |

| 3-Oxotetradecanoic Acid | Arabidopsis thaliana. nih.gov | Terrestrial ecosystems, particularly associated with plant life. |

| 4-Oxotetradecanoic Acid | Identified as a long-chain fatty acid. nih.gov | Broad distribution is plausible but not confirmed in specific ecosystems. |

Biogeochemical Cycling and Environmental Fate in Natural Systems

The biogeochemical cycling of this compound is intrinsically linked to the metabolism of its parent compound, myristic acid. As a saturated long-chain fatty acid, myristic acid is a component of lipids that serve as energy storage and structural molecules in organisms. nih.gov Upon the death and decomposition of these organisms, myristic acid is released into the environment.

In both oxic and anoxic environments, microorganisms are the primary drivers of fatty acid degradation. Heterotrophic microbes in groundwater and soil ecosystems are known to break down organic matter, including fatty acids. frontiersin.org The environmental fate of this compound would likely follow similar microbial degradation pathways. Bacteria and fungi can utilize fatty acids as carbon and energy sources through processes like β-oxidation. The presence of an oxo group may influence the rate and specific pathway of degradation. For instance, some microbial consortia are known to metabolize n-fatty acids in methanogenic environments. researchgate.net

Role in Ecosystem Function and Inter-Organismal Interactions

While a specific ecological role for this compound has not been definitively established, the broader class of oxidized fatty acids, known as oxylipins, are recognized as important signaling molecules in a variety of inter-kingdom interactions. mdpi.com These molecules can mediate communication between plants and animals, as well as between microorganisms and their hosts. mdpi.com

It is plausible that this compound could function as a signaling molecule in certain contexts. For example, some gut bacteria produce a related compound, 10-oxo-12(Z)-octadecenoic acid, from linoleic acid, which has been shown to influence the host's energy metabolism. nih.gov This highlights the potential for microbially produced oxo fatty acids to play a role in host-microbe interactions.

In soil ecosystems, fatty acids and their derivatives can be involved in the complex chemical dialogue between plants and microbes in the rhizosphere. Given that plants are a source of myristic acid, the formation of this compound by soil microbes could potentially influence this communication. Oxidized fatty acids are known to be involved in plant defense mechanisms and can act as signals in symbiotic and pathogenic interactions. mdpi.com

Concluding Perspectives and Future Research Trajectories

Elucidation of Undiscovered Biological Roles and Mechanistic Insights

A primary objective for future research is to uncover the fundamental biological roles of 10-oxotetradecanoic acid. While its existence is known, its functions within cellular and physiological systems are yet to be determined. A detailed mechanistic understanding is required to place this molecule within the broader landscape of lipid signaling.

Many bioactive lipids, particularly oxylipins, exert their effects by binding to specific protein targets, such as receptors or enzymes, thereby initiating signaling cascades. mdpi.comencyclopedia.pub A crucial avenue of research will be the identification of the molecular targets and binding partners for this compound. Other oxidized fatty acids are known to interact with G-protein coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate inflammation and metabolism. encyclopedia.pubpnas.org Future studies should, therefore, involve screening this compound against libraries of known and orphan receptors to identify potential interactions. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational molecular docking could be employed to discover and validate these binding partners. Identifying these targets will be the first step in unraveling the specific pathways modulated by this keto fatty acid.

Table 1: Potential Molecular Target Classes for this compound Based on Functionally Related Lipids

| Target Class | Examples | Potential Function Modulated | Rationale for Investigation |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Gene transcription, lipid metabolism, inflammation | Many fatty acids and their derivatives are natural ligands for PPARs. encyclopedia.pub |

| G-Protein Coupled Receptors (GPCRs) | Free Fatty Acid Receptors (FFARs), Oxylipin Receptors | Cellular signaling, inflammation, immune response | Oxylipins and other fatty acids are well-established GPCR ligands. mdpi.com |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX), Epoxide Hydrolases | Biosynthesis of other signaling lipids, inflammation | Keto fatty acids may act as substrates or modulators of enzymes in lipid metabolic pathways. pnas.orgwaters.com |

| Ion Channels | Transient Receptor Potential (TRP) channels | Nociception, sensory perception | Certain hydroxy fatty acids are known to activate TRP channels. gerli.com |

To gain a holistic view of the biological impact of this compound, systems biology approaches are indispensable. nih.govnih.gov Modern "omics" technologies, particularly lipidomics and metabolomics, allow for the large-scale, quantitative analysis of lipids and other metabolites in a biological system. nih.govnih.gov Future research should apply these high-throughput methods to comprehensively map the changes in the cellular lipidome and metabolome in response to this compound.

By treating cells or model organisms with this compound and analyzing the resulting molecular profiles, researchers can identify perturbed metabolic pathways and generate hypotheses about its function. researchgate.netchalmers.se Integrating lipidomics data with transcriptomics and proteomics will provide a multi-layered understanding of the cellular response, revealing correlations between changes in lipid profiles and the expression of genes and proteins involved in specific biological processes. azolifesciences.com This integrated approach is essential for moving beyond single-target identification to a network-level comprehension of the compound's role in health and disease. nih.gov

Exploration of Biotechnological Applications and Bioactive Lipid Discovery

The vast chemical diversity of lipids provides a rich source for the discovery of new bioactive molecules with potential therapeutic or industrial applications. frontiersin.orgnih.gov Future research should not only focus on the endogenous roles of this compound but also explore its potential as a lead compound for various biotechnological purposes.

There is growing interest in the microbial or plant-based production of unusual fatty acids (UFAs) that have valuable properties for the food and oleochemical industries. nih.govwur.nl If this compound is found to possess beneficial bioactivities, such as antimicrobial or anti-inflammatory properties, developing sustainable biotechnological production methods would be a key objective. Metabolic engineering of microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica could be explored to produce this specific keto fatty acid in high yields, providing a scalable and cost-effective alternative to chemical synthesis. nih.govfrontiersin.org This aligns with a broader trend of using synthetic biology to create microbial cell factories for the production of valuable fatty acid-derived chemicals. frontiersin.orgnih.gov The discovery of novel biological activities for compounds like this compound could spur innovation in fields ranging from pharmaceuticals to functional foods. acs.orgdrugtargetreview.com

Advancements in Analytical Platforms for In Situ Detection and Real-Time Monitoring

A significant challenge in studying lipid mediators is their often low abundance and transient nature, which makes their detection and quantification difficult. waters.comnih.gov While current analytical platforms, primarily based on mass spectrometry (MS) coupled with chromatography, offer high sensitivity and specificity, they typically require sample extraction, which precludes real-time monitoring in living systems. nih.govmdpi.combohrium.com

Future technological advancements should focus on developing methods for the in situ detection and real-time monitoring of this compound. This could involve the development of novel biosensors or molecular probes that can specifically recognize the keto fatty acid within a cellular environment. Furthermore, advanced mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI) and secondary ion mass spectrometry (SIMS), hold promise for visualizing the spatial distribution of specific lipids directly in tissue sections, offering insights into their localization and dynamics. azolifesciences.com The ability to track the concentration and location of this compound in real-time would provide unprecedented insights into its synthesis, trafficking, and sites of action, directly linking its presence to specific biological events.

Table 2: Comparison of Advanced Analytical Platforms for Lipid Analysis

| Technique | Principle | Advantages | Limitations for Real-Time Monitoring |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High chromatographic resolution, established libraries for identification. | Requires derivatization for non-volatile lipids, destructive, not suitable for in situ analysis. |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Separation by liquid chromatography followed by highly specific mass analysis. | High sensitivity and specificity, broad coverage of lipid classes. nih.gov | Requires sample extraction, offline analysis, provides a "snapshot" rather than real-time data. mdpi.com |

| Shotgun Lipidomics (Direct Infusion MS) | Direct infusion of a total lipid extract into the mass spectrometer without prior separation. | High throughput, rapid profiling of major lipid species. azolifesciences.com | Ion suppression effects can complicate quantification, not suitable for in situ analysis. |

| Mass Spectrometry Imaging (e.g., MALDI-MSI) | Mass spectra are acquired across a tissue section to create a spatial map of analytes. | Provides spatial distribution of lipids within tissues, label-free. | Limited spatial resolution, typically performed on fixed/frozen tissues, not truly real-time. |

Q & A

Q. What are the optimal synthetic routes for 10-oxotetradecanoic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis of oxo-fatty acids typically involves selective oxidation of precursor fatty acids. For this compound, consider Wacker-type oxidation of 10-tetradecenoic acid or ketoacid decarboxylation of longer-chain intermediates. Reaction efficiency can be optimized by controlling catalyst load (e.g., palladium-based systems) and temperature gradients to minimize side reactions like over-oxidation. Characterization via GC-MS or NMR (e.g., carbonyl resonance at ~210 ppm in NMR) is critical for verifying purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Combine NMR (to identify α-protons to the carbonyl) and NMR (for carbonyl carbon at ~200-210 ppm) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For chromatographic separation, reverse-phase HPLC with UV detection (210–220 nm) or derivatization (e.g., trimethylsilyl ethers) followed by GC-MS improves sensitivity. Retention indices should be cross-referenced with databases like HMDB .

Q. What are the biological roles of this compound in lipid metabolism, and how can its activity be assayed?

- Methodological Answer : Oxo-fatty acids often serve as signaling molecules or metabolic intermediates. To study bioactivity, use in vitro assays (e.g., enzyme inhibition studies with recombinant lipases or cyclooxygenases) and cell-based models (e.g., lipid droplet formation assays in adipocytes). Quantify metabolic flux via -labeled this compound tracing, followed by TLC or LC-MS analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental systems?

- Methodological Answer : Contradictions may arise from variations in cell permeability, metabolic degradation, or assay conditions. Perform dose-response normalization across studies and validate using orthogonal assays (e.g., CRISPR-edited cell lines to isolate target pathways). Meta-analysis of raw data (if available) with mixed-effects models can account for inter-study variability .

Q. What advanced strategies are recommended for mapping the metabolic fate of this compound in vivo?

- Methodological Answer : Use isotope ratio mass spectrometry (IRMS) with -labeled this compound to track incorporation into downstream metabolites (e.g., β-oxidation products). Pair with untargeted metabolomics (LC-HRMS) and kinetic modeling to identify rate-limiting steps. Compartmentalized microdialysis in animal models can assess tissue-specific metabolism .

Q. How should researchers design experiments to differentiate between enzymatic and non-enzymatic oxidation pathways of this compound?

- Methodological Answer : Conduct time-course experiments under controlled oxygen tension, with and without enzyme inhibitors (e.g., cyclooxygenase/lipoxygenase inhibitors). Compare reaction products via LC-MS/MS and use -labeling to trace oxygen incorporation. Computational modeling (e.g., density functional theory) can predict thermodynamic favorability of non-enzymatic pathways .

Methodological and Reporting Standards

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer : Follow SRQR guidelines for qualitative studies and ARRIVE guidelines for animal research. Disclose synthetic protocols (catalyst ratios, purification steps), instrument parameters (e.g., NMR pulse sequences), and statistical models. Use standardized nomenclature (IUPAC) and deposit raw spectra/metabolomics data in repositories like MetaboLights .

Q. How can clustered data (e.g., repeated measurements in lipidomics studies) be appropriately analyzed?

- Methodological Answer : Apply hierarchical linear modeling (HLM) or generalized estimating equations (GEEs) to account for intra-cluster correlation. Use multiple imputation (e.g., MICE algorithm) for missing data, ensuring sensitivity analyses validate assumptions. Report intraclass correlation coefficients (ICCs) to quantify cluster effects .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent auto-oxidation. Use chemical fume hoods for synthesis/purification and PPE (nitrile gloves, safety goggles) to avoid dermal exposure. Consult SDS for spill management (e.g., neutralize with bicarbonate) and disposal (incineration as per EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.